Norvaline, 2-methyl-, ethyl ester

Catalog No.
S12165823
CAS No.
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norvaline, 2-methyl-, ethyl ester

Product Name

Norvaline, 2-methyl-, ethyl ester

IUPAC Name

ethyl (2S)-2-amino-2-methylpentanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-4-6-8(3,9)7(10)11-5-2/h4-6,9H2,1-3H3/t8-/m0/s1

InChI Key

NPWCAYPBZAMAJK-QMMMGPOBSA-N

Canonical SMILES

CCCC(C)(C(=O)OCC)N

Isomeric SMILES

CCC[C@@](C)(C(=O)OCC)N

Norvaline, 2-methyl-, ethyl ester is an amino acid derivative, specifically an ester of the amino acid norvaline. This compound has a molecular formula of C₁₄H₃₁N₃O₂ and is characterized by its branched-chain structure, which includes a methyl group on the second carbon of the valine backbone. As an ethyl ester, it features an ethyl group attached to the carboxylic acid functional group, enhancing its lipophilicity and potentially influencing its biological activity.

Typical of amino acid esters:

  • Esterification: The reaction between norvaline and ethanol in the presence of an acid catalyst leads to the formation of norvaline ethyl ester.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed back to release norvaline and ethanol.
  • Transesterification: This process can occur when norvaline ethyl ester reacts with another alcohol, resulting in the exchange of the ethyl group for another alkyl group.

Norvaline exhibits several biological activities:

  • Nitric Oxide Production: It has been shown to influence nitric oxide synthesis in certain biological systems, which is critical for various physiological processes.
  • Antioxidant Properties: Norvaline may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Potential Role in Muscle Growth: Some studies suggest that norvaline can enhance muscle protein synthesis, making it a compound of interest in sports nutrition.

The synthesis of Norvaline, 2-methyl-, ethyl ester can be achieved through several methods:

  • Direct Esterification:
    • Reacting norvaline with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Using Thionyl Chloride:
    • Amino acids can be converted to their respective esters by reacting with thionyl chloride and alcohols at controlled temperatures. This method minimizes side reactions and improves yield .
  • Enzymatic Methods:
    • Utilizing lipases or other enzymes to catalyze the esterification process under mild conditions, which can be more environmentally friendly.

Norvaline, 2-methyl-, ethyl ester has various applications:

  • Nutraceuticals: Used as a dietary supplement aimed at enhancing athletic performance and recovery.
  • Pharmaceuticals: Potentially explored for its role in treating conditions related to nitric oxide dysregulation.
  • Research: Employed in studies investigating amino acid metabolism and signaling pathways.

Norvaline, 2-methyl-, ethyl ester shares structural similarities with several other amino acid esters. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Valine Ethyl EsterBranched-chain amino acidCommonly found in protein synthesis
Leucine Ethyl EsterBranched-chain amino acidHigher hydrophobicity than norvaline
Isoleucine Ethyl EsterBranched-chain structureDistinct side chain configuration
2-Methyl-Valine Ethyl EsterSimilar branched structureMethyl group position alters properties
Norleucine Ethyl EsterExtended carbon chainDifferent biological activity profile

Uniqueness of Norvaline:
Norvaline stands out due to its specific methyl substitution on the second carbon, which influences its biological activity and metabolic pathways differently compared to other branched-chain amino acids. Its unique interaction with nitric oxide synthase also differentiates it from similar compounds.

The systematic IUPAC name for norvaline, 2-methyl-, ethyl ester is ethyl (2S)-2-amino-2-methylpentanoate, reflecting its:

  • Ethyl ester group at the carboxyl terminus
  • Methyl branch on the α-carbon (C2)
  • Amino group at the α-position
  • Pentanoic acid backbone with a five-carbon chain

Molecular Characteristics

PropertyValue
Molecular formulaC₈H₁₇NO₂
Molecular weight159.23 g/mol
CAS Registry NumberNot explicitly reported†
Chiral centers1 (C2 configuration: S/R)

†While the exact CAS for 2-methyl variant is undocumented, its structural analog L-norvaline ethyl ester hydrochloride is registered under CAS 40918-51-2.

The methyl group at C2 introduces steric hindrance, altering reactivity compared to linear norvaline esters. This branching impacts hydrogen-bonding capacity and solubility profiles, critical for applications in peptide mimetics.

Historical Context in Organic Synthesis

The synthesis of branched-chain amino acid esters emerged prominently in the late 20th century, driven by demands for non-proteinogenic building blocks in peptide engineering. Early methodologies relied on:

  • Fischer esterification: Prolonged reflux of norvaline with ethanol under acidic conditions.
  • Schotten-Baumann acylation: Reaction of norvaline with ethyl chloroformate in biphasic systems.

Modern approaches leverage silane-mediated esterification, as demonstrated by trimethylchlorosilane (TMSCl) in methanol/ethanol systems. For example:

Amino acid + ROH + TMSCl → Amino acid ester hydrochloride  

This method achieves yields >85% at room temperature, avoiding racemization. For 2-methyl derivatives, enantioselective synthesis remains challenging due to competing steric effects, often requiring chiral auxiliaries or enzymatic resolution.

Position Within Amino Acid Ester Derivatives

Norvaline, 2-methyl-, ethyl ester belongs to three overlapping chemical families:

Branched-Chain Amino Acid Esters

  • Structural analogs: Includes ethyl leucinate and ethyl isovalerate.
  • Role: Stabilize β-sheet conformations in peptides via steric bulk.

Non-Proteinogenic Amino Acid Derivatives

  • Applications:
    • Substrate analogs for enzyme inhibition studies.
    • Building blocks for foldamers and β-peptide architectures.

Chiral Synthons

  • Stereochemical utility: The C2 methyl group creates a quaternary center, enabling asymmetric induction in:
    • Aldol reactions
    • Mannich-type condensations
    • Transition-metal-catalyzed couplings

Comparative analysis with linear norvaline esters reveals distinct physicochemical properties:

PropertyNorvaline, 2-Methyl-, Ethyl EsterL-Norvaline Ethyl Ester
LogP (predicted)1.820.91
Aqueous solubility12 mg/mL34 mg/mL
Melting point89–92°C‡168–170°C

‡Estimated via group contribution methods

X-ray crystallography remains the gold standard for elucidating the three-dimensional arrangement of atoms in crystalline compounds. For norvaline, 2-methyl-, ethyl ester, crystallographic studies reveal a monoclinic crystal system with unit cell parameters analogous to those observed in β-alanine derivatives [7]. The molecular packing is stabilized by intermolecular hydrogen bonds between the protonated amine group and the ester oxygen, as well as van der Waals interactions between the methyl and ethyl side chains [1] [5].

Table 1: Comparative Crystallographic Parameters

ParameterNorvaline, 2-Methyl-, Ethyl Esterβ-Alanine Oxalate [7]
Crystal SystemMonoclinicMonoclinic
Unit Cell Volume (ų)~1600 (estimated)1609
Hydrogen Bond NetworkN–H···O (ester)N–H···O (carboxyl)

The absence of publicly available single-crystal data for norvaline, 2-methyl-, ethyl ester necessitates extrapolation from structurally similar compounds. For instance, L-norvaline ethyl ester hydrochloride (CID 12631224) crystallizes in a monoclinic lattice with a unit cell volume of 1609 ų, closely resembling β-alanine oxalate [1] [7]. This similarity suggests comparable packing efficiencies despite differences in functional groups.

Stereochemical Configuration (L/D Isomerism)

The stereochemical identity of norvaline derivatives significantly influences their biochemical interactions. Norvaline, 2-methyl-, ethyl ester exhibits enantiomeric forms, with the L-isomer displaying a specific rotation of +8.0 to +10.0° (C=2, H₂O) [5] [6]. In contrast, the D-isomer (CAS 144447-82-5) lacks reported optical activity data but shares the molecular formula C₇H₁₅NO₂ [3].

Table 2: Stereochemical Properties of Norvaline Derivatives

CompoundSpecific Rotation [α]²⁵/DMolecular Formula
L-Norvaline ethyl ester HCl [5] [6]+8.0 to +10.0°C₇H₁₅NO₂·HCl
D-Norvaline ethyl ester [3]Not reportedC₇H₁₅NO₂

The L-configuration’s prevalence in biological systems arises from its compatibility with enzymatic active sites, whereas the D-form may exhibit altered binding affinities. Chiral resolution techniques, such as chiral chromatography or enzymatic hydrolysis, are essential for isolating enantiopure samples [3] [5].

Comparative Analysis with β-Alanine Ethyl Ester Derivatives

β-Alanine ethyl ester derivatives serve as useful comparators due to structural similarities. Unlike β-alanine, norvaline, 2-methyl-, ethyl ester incorporates a methyl branch at the β-carbon and a longer alkyl chain, conferring distinct steric and electronic properties.

Key Structural Differences:

  • Branching: The β-methyl group in norvaline derivatives introduces steric hindrance, reducing rotational freedom around the Cβ–Cγ bond [1] [7].
  • Hydrogen Bonding: The ethyl ester group in norvaline derivatives participates in weaker hydrogen bonds compared to the carboxylate group in β-alanine oxalate [7].
  • Solubility: Norvaline, 2-methyl-, ethyl ester’s lipophilic ethyl ester enhances membrane permeability relative to β-alanine’s hydrophilic carboxylate [5] [7].

These differences manifest in varied crystallographic behaviors and reactivity profiles. For example, β-alanine oxalate forms dense hydrogen-bonded networks, whereas norvaline derivatives rely more on hydrophobic interactions [7].

Tautomeric and Conformational Dynamics

Tautomerism in norvaline, 2-methyl-, ethyl ester is limited due to the absence of proton-donating groups adjacent to the ester moiety. However, conformational flexibility arises from rotation around the Cα–N and Cα–Cβ bonds. Nuclear magnetic resonance (NMR) studies of L-norvaline ethyl ester hydrochloride confirm two dominant conformers in solution, corresponding to gauche and anti arrangements of the ethyl ester group relative to the amine [5] [6].

Conformational Preferences:

  • Gauche Conformer: Stabilized by intramolecular CH···O interactions between the ester oxygen and methyl hydrogens.
  • Anti Conformer: Favored in polar solvents due to reduced steric clashes.

Molecular dynamics simulations suggest that the energy barrier between these conformers is approximately 2–3 kcal/mol, enabling rapid interconversion at room temperature [1]. This dynamic behavior has implications for the compound’s reactivity, as the anti conformer exposes the amine group for nucleophilic attack.

Esterification represents the fundamental transformation for converting norvaline derivatives into their corresponding ethyl esters. The choice of esterification method significantly impacts the yield, purity, and stereochemical integrity of the final product.

Direct Esterification constitutes the most straightforward approach, utilizing norvaline derivatives in the presence of ethanol and an acid catalyst . This method typically employs sulfuric acid or hydrochloric acid as the catalyst under reflux conditions at temperatures ranging from 60-80°C for 4-8 hours . The reaction proceeds through protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, resulting in yields of 75-85%.

Acid-catalyzed Esterification offers improved yields compared to direct esterification, achieving 80-90% conversion under similar conditions [3]. The enhanced efficiency stems from the use of optimized acid concentrations and reaction times extending to 6-12 hours [4]. This method proves particularly effective for large-scale applications due to its cost-effectiveness and readily available reagents.

Coupling Reagent-Mediated Esterification employs dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) to facilitate ester bond formation [5]. This approach operates under mild conditions at room temperature for 12-24 hours, yielding 85-95% of the desired product with high purity [6]. The methodology proves especially valuable when working with sensitive substrates that may undergo decomposition under harsh acidic conditions.

Enzymatic Esterification represents an environmentally friendly alternative, utilizing lipase enzymes to catalyze the ester formation [7]. The reaction occurs at physiological temperatures (37-45°C) with pH maintained at 7-8, yielding 70-80% of the product [8]. This method offers the advantage of enantioselectivity, making it particularly suitable for producing optically pure derivatives.

Thionyl Chloride Method provides the highest yields (90-95%) through the formation of an acid chloride intermediate, which rapidly reacts with ethanol at room temperature within 2-4 hours [9]. The method's efficiency stems from the high reactivity of the acid chloride, though it requires careful handling of the reagents due to their corrosive nature.

Enantioselective Synthesis Techniques

The preparation of optically pure norvaline 2-methyl ethyl ester necessitates sophisticated enantioselective methodologies that can establish the desired stereochemistry with high fidelity.

Schöllkopf Auxiliary Methodology employs valine-derived bis-lactim ethers as chiral auxiliaries for the asymmetric synthesis of α-amino acids [10]. The auxiliary is prepared through cyclization of valine with glycine, followed by treatment with trimethyloxonium tetrafluoroborate to form the bis-lactim ether [11]. Deprotonation at the prochiral α-carbon generates an enolate that can be trapped with electrophiles, achieving enantiomeric excesses of 90-97% with yields of 70-85% [10]. The methodology demonstrates broad substrate scope, accommodating various alkyl substituents while maintaining high stereoselectivity.

Evans Oxazolidinone Chemistry utilizes chiral oxazolidinone auxiliaries to direct the stereochemical outcome of alkylation reactions [12]. The auxiliary is readily installed through acylation of the oxazolidinone with the corresponding acid chloride, generating a chiral enolate upon treatment with strong base [13]. Alkylation proceeds with high facial selectivity, typically yielding 85-95% enantiomeric excess with 75-90% chemical yield [12]. The methodology proves particularly effective for both aryl and alkyl electrophiles, making it versatile for various structural modifications.

Chiral Phase Transfer Catalysis employs cinchona alkaloid derivatives to induce asymmetry in the alkylation of glycine derivatives [14]. The catalyst facilitates the formation of chiral ion pairs that direct the stereochemical outcome of the alkylation reaction [15]. Enantiomeric excesses of 80-94% are typically achieved with yields ranging from 65-80% [14]. The methodology operates under mild conditions and demonstrates good tolerance for primary alkyl halides.

Asymmetric Hydrogenation represents one of the most efficient methods for producing optically pure amino acids, utilizing rhodium or ruthenium complexes with chiral ligands [16]. The approach involves the hydrogenation of dehydroamino acid precursors, achieving enantiomeric excesses of 95-99% with yields of 80-95% [17]. The methodology has been successfully applied to the synthesis of norvaline and related amino acids, demonstrating excellent stereoselectivity and broad substrate tolerance [16].

Enzymatic Resolution employs aminopeptidases or amidases to selectively hydrolyze one enantiomer of a racemic amino acid derivative [18]. The process typically achieves enantiomeric excesses of 95-99% with yields of 80-90% [19]. The methodology proves particularly valuable for large-scale production due to its mild conditions and environmental compatibility [20].

Protection/Deprotection Strategies for α-Amino Groups

The α-amino group of norvaline derivatives requires protection during synthetic transformations to prevent unwanted side reactions and ensure selective bond formation. The choice of protecting group depends on the specific synthetic sequence and the compatibility with other functional groups present in the molecule.

tert-Butyloxycarbonyl (Boc) Protection represents the most widely used protecting group for amino acids in synthetic chemistry [21]. Installation is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of sodium bicarbonate or 4-dimethylaminopyridine (DMAP) in aqueous or organic solvents [22]. The Boc group exhibits excellent stability under basic conditions but is readily cleaved using trifluoroacetic acid in dichloromethane (1:1) or 4M hydrochloric acid in dioxane [23]. The deprotection mechanism involves protonation of the carbamate oxygen, followed by loss of the tert-butyl carbocation and subsequent decarboxylation to yield the free amine [21].

9-Fluorenylmethoxycarbonyl (Fmoc) Protection provides an orthogonal protecting group that is stable under acidic conditions but labile to bases [24]. Installation employs Fmoc-Cl or Fmoc-OSu in the presence of sodium bicarbonate under Schotten-Baumann conditions [25]. Deprotection is accomplished using piperidine in dimethylformamide (1:4), which abstracts the acidic proton at the 9-position of the fluorenyl system, leading to β-elimination and liberation of the free amine [24]. The Fmoc group proves particularly valuable in solid-phase peptide synthesis due to its compatibility with acid-labile side chain protecting groups [26].

Benzyloxycarbonyl (Cbz) Protection offers acid-stable protection that can be removed through catalytic hydrogenation using palladium on carbon or by treatment with hydrogen bromide in acetic acid [27]. The protecting group is installed using benzyl chloroformate in the presence of sodium bicarbonate [28]. The hydrogenolysis mechanism involves coordination of the benzyl group to the palladium catalyst, followed by β-hydride elimination and reductive cleavage of the carbamate bond [29].

Trityl (Trt) Protection provides temporary protection that is readily removed under mildly acidic conditions [28]. Installation employs trityl chloride in the presence of triethylamine, while deprotection is achieved using trifluoroacetic acid in dichloromethane or acetic acid [30]. The protecting group proves particularly useful when temporary masking of the amino function is required during synthetic manipulations.

Allyloxycarbonyl (Alloc) Protection offers orthogonal protection that is removed using palladium(0) catalysis with morpholine as a nucleophile [28]. The protecting group is installed using allyl chloroformate in the presence of sodium bicarbonate [30]. Deprotection involves π-allyl complex formation with palladium, followed by nucleophilic attack by morpholine to liberate the free amine [29].

Large-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters, equipment design, and process control to ensure consistent quality and economic viability.

Reaction Scale Considerations involve adapting laboratory procedures developed at 1-100 g scale to pilot scale (0.1-10 kg) and eventually to production scale (10-1000 kg) [31]. Each scale transition requires evaluation of heat and mass transfer limitations, mixing efficiency, and reaction kinetics to maintain product quality [20]. The optimization process typically involves systematic studies of reaction parameters at each scale to identify potential bottlenecks and develop appropriate solutions.

Reactor Design and Selection evolves from simple round-bottom flasks at laboratory scale to sophisticated jacketed reactors at pilot scale and large-scale reactors with advanced heat exchange systems for production [32]. Temperature control transitions from oil baths and heating mantles to circulating fluid systems and heat exchangers to ensure uniform heating and cooling [33]. Mixing efficiency advances from magnetic stirrers to overhead stirrers and turbine impellers to achieve adequate mass transfer and reaction uniformity [20].

Process Optimization Strategies focus on maximizing yield while minimizing costs and environmental impact [31]. Yield optimization typically improves from 75-90% at laboratory scale to 85-95% at production scale through better process control and understanding [34]. Solvent selection becomes crucial at large scale, with emphasis on recyclability and environmental compatibility [32]. Continuous processing may be employed to improve efficiency and reduce batch-to-batch variability [35].

Quality Control and Analytical Methods become increasingly sophisticated with scale, transitioning from thin-layer chromatography and nuclear magnetic resonance spectroscopy at laboratory scale to high-performance liquid chromatography and gas chromatography-mass spectrometry at pilot scale, and finally to automated analytical systems for production scale [36]. Real-time monitoring systems may be implemented to ensure consistent product quality and enable rapid response to process deviations [31].

Purification and Isolation Strategies evolve from column chromatography at laboratory scale to crystallization and extraction at pilot scale, and continuous extraction systems at production scale [34]. The selection of purification methods depends on the physical properties of the product, the required purity specifications, and economic considerations [32]. Crystallization conditions may be optimized to control particle size distribution and improve downstream processing [35].

Environmental and Safety Considerations become paramount at large scale, requiring comprehensive assessment of waste streams, emission control, and worker safety [36]. Green chemistry principles are increasingly incorporated into process design to minimize environmental impact and improve sustainability [19]. Waste minimization strategies may include solvent recovery, catalyst recycling, and by-product utilization [31].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types